molecular formula C9H13F3O B15305526 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde

Cat. No.: B15305526
M. Wt: 194.19 g/mol
InChI Key: IGKMBNIVPLDVCI-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is a fluorinated organic compound with the molecular formula C9H13F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further functionalized with an aldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid.

    Reduction: 4-(2,2,2-Trifluoroethyl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    4-(2,2,2-Trifluoroethyl)benzaldehyde: Similar structure but with a benzene ring instead of a cyclohexane ring.

    4-(2,2,2-Trifluoroethyl)cyclohexanone: Similar structure but with a ketone group instead of an aldehyde group.

    4-(2,2,2-Trifluoroethyl)cyclohexane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

The uniqueness of this compound lies in its combination of a trifluoroethyl group and an aldehyde group attached to a cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H13F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h6-8H,1-5H2

InChI Key

IGKMBNIVPLDVCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(F)(F)F)C=O

Origin of Product

United States

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